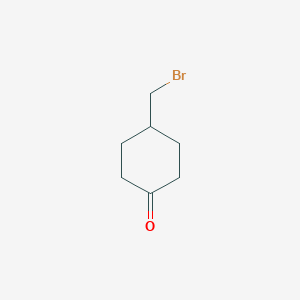

4-(Bromomethyl)cyclohexan-1-one

描述

Significance of Halogenated Cyclohexanone (B45756) Derivatives in Synthetic Chemistry

Halogenated cyclohexanone derivatives are a class of organic compounds that have garnered considerable attention in synthetic chemistry due to their utility as versatile building blocks. The incorporation of a halogen atom, such as bromine, introduces a reactive handle that can be readily displaced by a wide range of nucleophiles, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to the construction of more complex molecular frameworks.

The cyclohexanone core itself provides a six-membered carbocyclic ring, a common motif in many natural products and biologically active molecules. The ketone group within this ring can be manipulated through various reactions, including reductions, oxidations, and additions, further expanding the synthetic possibilities. The combination of the halogen's reactivity and the ketone's versatility makes halogenated cyclohexanone derivatives powerful intermediates in the synthesis of a diverse array of organic compounds, from pharmaceuticals to materials science applications.

Overview of Research Areas Pertaining to 4-(Bromomethyl)cyclohexan-1-one

Research involving this compound is primarily concentrated in areas that leverage its bifunctional nature for the synthesis of novel and complex molecules. Key research domains include the synthesis of spirocyclic compounds and the development of potential therapeutic agents.

One of the most significant applications of this compound is in the construction of spirooxindoles . Spirooxindoles are a privileged structural motif in medicinal chemistry, found in numerous natural products and exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. nih.gov The synthesis of di-spirooxindole analogs, for instance, can be achieved through reactions that utilize the functionalities present in cyclohexanone derivatives. nih.gov Although a direct synthesis using this compound is a subject of ongoing research, the principle of using substituted cyclohexanones to generate complex spirocyclic systems is well-established. nih.gov

Furthermore, the inherent reactivity of the bromomethyl group makes this compound a valuable precursor for creating libraries of compounds for drug discovery. The ability to introduce various substituents via nucleophilic substitution allows for the systematic modification of the molecule's structure, which is a crucial aspect of medicinal chemistry research aimed at identifying new kinase inhibitors and other therapeutic agents. nih.govnih.gov Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. nih.govnih.gov The development of small molecule inhibitors for specific kinases is a major focus of modern drug discovery.

The compound's structure also lends itself to exploration in multi-component reactions (MCRs) , which are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. nih.govfrontiersin.org The presence of both an electrophilic center (the carbon bearing the bromine) and a carbonyl group that can be transformed into other functionalities makes this compound a potentially valuable component in the design of novel MCRs for the rapid generation of molecular diversity.

Structure

3D Structure

属性

IUPAC Name |

4-(bromomethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO/c8-5-6-1-3-7(9)4-2-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKUIDPIVDLMHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627163 | |

| Record name | 4-(Bromomethyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197387-33-0 | |

| Record name | 4-(Bromomethyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 4 Bromomethyl Cyclohexan 1 One

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The primary reaction pathway for 4-(bromomethyl)cyclohexan-1-one involves the nucleophilic substitution at the methylene (B1212753) carbon bearing the bromine atom. The bromine atom serves as an effective leaving group, facilitating reactions with a wide range of nucleophiles. These reactions can be categorized as either intramolecular or intermolecular processes.

Intramolecular Cyclization Reactions Involving the Ketone Functionality

The proximity of the ketone and bromomethyl groups within this compound allows for the possibility of intramolecular cyclization. While direct attack by the ketone oxygen is unlikely, transformation of the ketone can lead to a nucleophilic center capable of displacing the bromide. For instance, the formation of an enol or enolate under basic conditions can initiate an intramolecular SN2 reaction.

This type of cyclization is known to produce bicyclic systems. The expected product from the intramolecular cyclization of this compound is 8-oxabicyclo[3.2.1]octan-2-one. Syntheses for this bicyclic ketone have been developed, underscoring the feasibility of this cyclization pathway. wikipedia.orgwikipedia.org These transformations highlight the utility of bifunctional molecules like this compound in constructing complex, bridged ring systems.

Intermolecular Reactions with Various Nucleophiles

The bromomethyl group of this compound is highly susceptible to attack by external nucleophiles. This reactivity allows for the introduction of various functional groups, making it a valuable synthetic intermediate. Documented reactions include those with common nucleophiles such as amines, thiols, and various anionic species.

The following table summarizes several intermolecular nucleophilic substitution reactions of this compound:

| Nucleophile | Reagent Example | Product | Reference |

|---|---|---|---|

| Azide (B81097) | Sodium Azide (NaN₃) | 4-(Azidomethyl)cyclohexan-1-one | libretexts.org |

| Thiocyanate (B1210189) | Potassium Thiocyanate (KSCN) | 4-(Thiocyanatomethyl)cyclohexan-1-one | libretexts.orgnih.gov |

| Amines | Primary or Secondary Amines | 4-(Aminomethyl)cyclohexan-1-one derivatives | libretexts.org |

| Thiols | Alkyl or Aryl Thiols | 4-(Thioether)cyclohexan-1-one derivatives | libretexts.org |

These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon atom, displacing the bromide ion.

Elimination Reactions to Form Cyclohexene (B86901) Derivatives

In the presence of a base, this compound can undergo elimination reactions to yield cyclohexene derivatives. The specific pathway and resulting products are dependent on the reaction conditions, particularly the strength of the base and the stereochemistry of the substrate.

E1 and E2 Pathways and Their Mechanistic Implications

Elimination reactions of haloalkanes can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism. arkat-usa.orgyoutube.comkhanacademy.orglibretexts.org

The E2 mechanism is a one-step process that requires a strong base. masterorganicchemistry.comyoutube.com The base abstracts a proton from a carbon adjacent (beta) to the leaving group, while the leaving group departs simultaneously, forming a double bond. For cyclohexyl systems, the E2 reaction has a strict stereochemical requirement: the beta-hydrogen and the leaving group must be in an anti-periplanar (diaxial) conformation. libretexts.orglibretexts.org In the case of this compound, the bromomethyl group itself is the site of substitution, not elimination from the ring directly. Elimination would involve the removal of a proton from the cyclohexyl ring and the bromide ion. For an E2 reaction to occur, a base would abstract a proton from the carbon of the bromomethyl group, which is not possible. Therefore, E2 elimination to form a methylenecyclohexane (B74748) derivative is not a feasible pathway.

The E1 mechanism is a two-step process that typically occurs with weak bases and substrates that can form stable carbocations. beilstein-journals.org The first step is the slow departure of the leaving group to form a carbocation intermediate. beilstein-journals.org In the second step, a weak base abstracts a proton from an adjacent carbon to form the double bond. arkat-usa.org For this compound, an E1 reaction could potentially be initiated by the loss of the bromide ion, forming a primary carbocation. However, primary carbocations are generally unstable unless resonance-stabilized. beilstein-journals.org

Formation of α,β-Unsaturated Ketones via Dehydrobromination

Dehydrobromination can lead to the formation of α,β-unsaturated ketones, which are valuable synthetic intermediates. masterorganicchemistry.com In the context of this compound, this would involve the formation of a double bond in conjugation with the carbonyl group. One potential, though indirect, route to such a product could involve an initial substitution followed by subsequent elimination steps, or a rearrangement. A direct dehydrobromination to form cyclohex-1-ene-1-carbaldehyde would require a more complex transformation than a simple E1 or E2 reaction. orgsyn.orgchemicalbook.comnih.govnih.gov

Rearrangement Reactions of Brominated Cyclohexanones

Rearrangement reactions can occur in molecules that form carbocation intermediates, leading to products with a different carbon skeleton. wizeprep.comyoutube.commasterorganicchemistry.com

The Favorskii rearrangement is a well-known reaction of α-halo ketones that results in ring contraction upon treatment with a base. wikipedia.orgnrochemistry.comslideshare.netorganic-chemistry.org This proceeds through a cyclopropanone (B1606653) intermediate. wikipedia.org Since this compound is a γ-halomethyl ketone, it does not fit the substrate requirements for a standard Favorskii rearrangement. A related reaction, the homo-Favorskii rearrangement , occurs with β-halo ketones, but is also not directly applicable here. wikipedia.org

If reaction conditions favor an E1 pathway, the formation of a carbocation intermediate could open the door to 1,2-hydride or 1,2-alkyl shifts . youtube.commasterorganicchemistry.com These shifts occur if they can lead to a more stable carbocation. masterorganicchemistry.com For example, if a primary carbocation were to form from the loss of bromide from this compound, a subsequent hydride shift from the cyclohexyl ring could potentially lead to a more stable secondary or tertiary carbocation, which would then lead to a rearranged elimination or substitution product. wizeprep.comyoutube.commasterorganicchemistry.com However, there are no specific documented examples of such rearrangements for this particular molecule in the provided search results.

Enolate Chemistry and Alpha-Carbon Reactivity

The reactivity of cyclic ketones like this compound is significantly influenced by the chemistry of their enolates. Enolates are powerful nucleophiles formed by the deprotonation of the α-carbon (the carbon atom adjacent to the carbonyl group), and they are central to many carbon-carbon bond-forming reactions. masterorganicchemistry.comlibretexts.org The presence of the bromomethyl substituent at the 4-position does not directly participate in enolate formation but can exert steric and electronic influences on the reactivity of the α-positions.

In unsymmetrical ketones, the formation of an enolate can lead to two different regioisomers: the kinetic enolate and the thermodynamic enolate. stackexchange.com The kinetic enolate is formed faster by removing the most accessible, least sterically hindered α-proton. stackexchange.comstackexchange.com This process is typically achieved by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures in an aprotic solvent. quimicaorganica.orglumenlearning.com Conversely, the thermodynamic enolate is the more stable enolate, usually featuring a more substituted double bond. stackexchange.comechemi.com Its formation is favored under conditions that allow for equilibration, such as using a weaker base in a protic solvent at higher temperatures. stackexchange.comquimicaorganica.org

However, in the case of this compound, the cyclohexanone (B45756) ring is symmetrical with respect to the carbonyl group. The α-carbons are located at positions 2 and 6, and they are chemically equivalent. Therefore, deprotonation at either the C-2 or C-6 position leads to the same enolate structure. This symmetry eliminates the issue of regioselectivity in enolate formation for this specific compound.

Table 1: Conditions for Regioselective Enolate Formation in Unsymmetrical Cyclohexanones

| Factor | Kinetic Enolate Control | Thermodynamic Enolate Control |

| Base | Strong, non-nucleophilic, sterically hindered (e.g., LDA, LiHMDS) quimicaorganica.org | Weaker base (e.g., NaOH, NaOEt), allowing for equilibrium stackexchange.com |

| Solvent | Aprotic (e.g., THF, Diethyl ether) quimicaorganica.org | Protic or aprotic, must allow for proton exchange stackexchange.comquimicaorganica.org |

| Temperature | Low temperatures (e.g., -78 °C) quimicaorganica.org | Higher temperatures (e.g., Room temperature or reflux) stackexchange.com |

| Reaction Time | Short, reaction is rapid and irreversible quimicaorganica.org | Longer, allows the system to reach thermodynamic equilibrium |

Once the enolate of this compound is formed, its nucleophilic α-carbon can react with a variety of electrophiles in what are known as α-functionalization reactions. nih.govmsu.edu These reactions are fundamental in synthetic organic chemistry for building molecular complexity. libretexts.org The primary mechanism for reactions with alkyl halides is a bimolecular nucleophilic substitution (SN2) pathway. lumenlearning.com

In this mechanism, the enolate anion attacks the electrophilic center of the reactant, displacing a leaving group. lumenlearning.com For example, the reaction of the enolate with an alkyl halide, such as methyl iodide, results in the formation of a new carbon-carbon bond at the α-position, yielding an α-alkylated cyclohexanone. lumenlearning.comubc.ca The success of these alkylations depends on using a strong base like LDA to ensure complete and irreversible formation of the enolate, which prevents side reactions such as multiple alkylations or competing reactions with the base. lumenlearning.com

The stereochemistry of the existing 4-(bromomethyl) group can influence the approach of the electrophile. The bulky substituent may direct incoming electrophiles to the opposite face of the ring, leading to potential diastereoselectivity in the α-functionalization product.

Table 2: Examples of Alpha-Functionalization Reactions of Cyclohexanone Enolates

| Electrophile | Reagent Example | Product Type |

| Alkyl Halide | Methyl Iodide (CH₃I) | α-Alkylated Ketone |

| Aldehyde/Ketone | Benzaldehyde | β-Hydroxy Ketone (Aldol Addition Product) sketchy.com |

| Halogen | Bromine (Br₂) | α-Halogenated Ketone masterorganicchemistry.com |

| Acyl Halide | Acetyl Chloride | β-Dicarbonyl Compound |

Radical Reactions and Their Pathways

The this compound molecule contains a C-Br bond, which is susceptible to undergoing radical reactions, particularly under photolytic or thermal conditions in the presence of a radical initiator. libretexts.orglibretexts.org These reactions proceed via a free-radical chain mechanism, which consists of three distinct phases: initiation, propagation, and termination. libretexts.orgyoutube.com

Initiation: The reaction begins with the homolytic cleavage of a weak bond to generate free radicals. In the context of this compound, this could be the homolytic cleavage of the C-Br bond upon exposure to heat or UV light, or more commonly, the decomposition of a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN). libretexts.org The initiator radical can then abstract the bromine atom from this compound to form a carbon-centered radical at the methyl group.

Propagation: This phase consists of a series of chain-carrying steps where a radical reacts with a stable molecule to form a new product and another radical, which continues the chain. libretexts.org For instance, the cyclohexyl-methyl radical could abstract a hydrogen atom from a hydrogen donor, such as tri-n-butyltin hydride (n-Bu₃SnH), to yield 4-methylcyclohexan-1-one and a tri-n-butyltin radical. libretexts.org This new tin radical can then propagate the chain by reacting with another molecule of this compound.

Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical product. libretexts.orgyoutube.com This can occur in several ways, such as the combination of two carbon-centered radicals or the reaction of a carbon-centered radical with an initiator radical. Due to the low concentration of radicals, termination steps are relatively rare compared to propagation steps. libretexts.org

Table 3: General Pathway for a Radical Chain Reaction

| Step | Description | Example Reaction (Hypothetical Reduction) |

| Initiation | Formation of initial radicals from a non-radical species. youtube.com | AIBN → 2 R• + N₂ R• + Br-CH₂-C₆H₁₀=O → R-Br + •CH₂-C₆H₁₀=O |

| Propagation | A radical reacts to form a new product and a new radical. youtube.com | •CH₂-C₆H₁₀=O + n-Bu₃SnH → CH₃-C₆H₁₀=O + n-Bu₃Sn• n-Bu₃Sn• + Br-CH₂-C₆H₁₀=O → n-Bu₃SnBr + •CH₂-C₆H₁₀=O |

| Termination | Two radicals combine to terminate the chain. youtube.com | 2 •CH₂-C₆H₁₀=O → O=C₆H₁₀-CH₂-CH₂-C₆H₁₀=O •CH₂-C₆H₁₀=O + n-Bu₃Sn• → n-Bu₃Sn-CH₂-C₆H₁₀=O |

Synthetic Applications and Utility in Complex Molecule Construction

Role as a Versatile Building Block

The compound's utility stems from the orthogonal reactivity of its two functional groups. The bromomethyl moiety is a potent electrophile, susceptible to nucleophilic substitution, while the ketone can undergo a wide array of reactions such as additions, reductions, oxidations, and condensations.

The electrophilic nature of the bromomethyl group makes it an ideal starting point for the synthesis of various heterocyclic systems. Nucleophilic attack by heteroatoms like nitrogen, sulfur, or oxygen on the CH₂Br unit, followed by subsequent reactions involving the ketone, can lead to a range of fused or spirocyclic heterocyclic structures. For instance, it can be used in reactions to form thiazoles, pyrazoles, or oxazoles, where the bromomethyl group serves as an anchor point for building the heterocyclic ring adjacent to the cyclohexane (B81311) core.

Beyond heterocycles, 4-(bromomethyl)cyclohexan-1-one is instrumental in the construction of more elaborate carbocyclic frameworks. It can participate in annulation reactions, where a new ring is fused onto the existing cyclohexane structure. Furthermore, intramolecular reactions can lead to the formation of bicyclic or spirocyclic systems. The ability to first use the bromomethyl group in a coupling or substitution reaction and then modify the ketone provides a strategic advantage in designing synthetic routes to complex carbocycles.

Application in Total Synthesis Strategies

In the realm of total synthesis, where the goal is the complete chemical synthesis of a complex molecule from simple precursors, building blocks like this compound are highly sought after. Its pre-functionalized cyclohexane core can be found in the structure of various natural products and pharmaceutically active compounds. Synthetic chemists can leverage this intermediate to significantly shorten synthetic sequences, avoiding the need to build and functionalize the cyclohexane ring from scratch. Its application allows for the convergent assembly of molecular fragments, a key strategy in efficient total synthesis.

Utilization in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are a cornerstone of efficient and green chemistry. The dual functionality of this compound makes it a suitable candidate for MCRs. For example, it could potentially be used in reactions like the Hantzsch pyridine (B92270) synthesis or related MCRs, where the ketone acts as the carbonyl component and the bromomethyl group can either be inert during the main reaction or participate in a subsequent intramolecular cyclization step.

Synthesis of Functionally Differentiated Cyclohexane Derivatives

A primary application of this compound is in the synthesis of other cyclohexane derivatives where the bromine atom is substituted by a variety of functional groups. The high reactivity of the primary bromide allows for straightforward nucleophilic substitution reactions (Sₙ2), enabling the introduction of azides, thiols, amines, and other moieties. This creates a library of 4-substituted methylcyclohexanones, each with unique properties and potential for further synthetic elaboration.

The following table summarizes the types of reactions this compound can undergo to produce functionally differentiated derivatives.

| Reaction Type | Reagent/Nucleophile | Product Type |

| Substitution | Sodium azide (B81097) (NaN₃) | 4-(Azidomethyl)cyclohexan-1-one |

| Potassium thiocyanate (B1210189) (KSCN) | 4-(Thiocyanatomethyl)cyclohexan-1-one | |

| Amines (R-NH₂) | 4-((Alkylamino)methyl)cyclohexan-1-one | |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | 4-Carboxycyclohexan-1-one |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | 4-(Bromomethyl)cyclohexan-1-ol |

These transformations highlight the compound's role as a versatile platform for accessing a wide range of functionally diverse cyclohexane structures, which are valuable intermediates in medicinal chemistry and materials science.

Stereochemical Aspects and Conformational Analysis

Diastereoselective Transformations Involving the Cyclohexanone (B45756) Ring

The reactivity of the carbonyl group in the cyclohexanone ring of 4-(bromomethyl)cyclohexan-1-one and its derivatives is profoundly influenced by the stereochemistry of the ring and its substituents. Diastereoselective transformations, which favor the formation of one diastereomer over another, are crucial in controlling the three-dimensional architecture of molecules.

While specific studies on diastereoselective reactions of this compound are not extensively documented in publicly available literature, general principles governing nucleophilic additions to substituted cyclohexanones provide a framework for understanding its potential behavior. The approach of a nucleophile to the carbonyl carbon can occur from either the axial or equatorial face, leading to two possible diastereomeric alcohols. The stereochemical outcome is dictated by a combination of steric and electronic factors.

For instance, in the reduction of 4-substituted cyclohexanones, the stereoselectivity is often dependent on the size of the reducing agent and the nature of the substituent at the C4 position. Bulky reducing agents tend to approach from the less hindered equatorial face, leading to the formation of the axial alcohol. Conversely, smaller reducing agents may favor axial attack to alleviate torsional strain in the transition state, resulting in the equatorial alcohol. The bromomethyl group at the C4 position, with its potential for both steric bulk and electronic effects, would be expected to play a significant role in directing the stereochemical course of such reactions.

Furthermore, cascade reactions, such as tandem Michael-aldol reactions, have been employed for the diastereoselective synthesis of highly functionalized cyclohexanones. beilstein-journals.orgnih.gov These strategies often rely on controlling the stereochemistry of intermediate enolates to achieve high levels of diastereoselectivity in the final cyclized products. nih.gov Although not specifically demonstrated for this compound, these methodologies offer a potential route to its complex and stereochemically defined derivatives.

Chiral Induction and Control in Reactions

When this compound is used as a chiral starting material or when a chiral auxiliary is employed in its reactions, the stereochemical information can be transferred to the products, a process known as chiral induction. This control over the formation of new stereocenters is fundamental in asymmetric synthesis.

The field of asymmetric synthesis has seen the development of numerous strategies to achieve high levels of enantioselectivity. These often involve the use of chiral catalysts or the temporary incorporation of a chiral auxiliary into the substrate. While specific examples of chiral induction originating directly from the this compound moiety are scarce in the literature, the principles of asymmetric transformations on cyclohexanone scaffolds are well-established.

For example, the alkylation of chiral enolates derived from cyclohexanones can proceed with high diastereoselectivity, effectively controlling the configuration of the newly formed stereocenter. The stereochemical outcome is often governed by the preferred conformation of the enolate and the direction of electrophilic attack, which is influenced by the existing stereocenters on the ring and any attached chiral auxiliaries.

The development of organocatalysis has also provided powerful tools for the enantioselective functionalization of cyclic ketones. Chiral amines, for instance, can react with cyclohexanones to form chiral enamines, which then react with electrophiles in a highly face-selective manner. Subsequent hydrolysis regenerates the ketone functionality and yields an enantiomerically enriched product. Such approaches could potentially be applied to derivatives of this compound to access chiral building blocks.

Conformational Preferences of this compound Derivatives

The cyclohexane (B81311) ring is not planar but exists predominantly in a chair conformation to minimize angle and torsional strain. In a substituted cyclohexane, such as this compound, the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is a critical factor influencing the molecule's reactivity and physical properties.

The conformational equilibrium is primarily governed by steric interactions. In general, substituents prefer the equatorial position to avoid 1,3-diaxial interactions, which are repulsive steric interactions between an axial substituent and the axial hydrogens on the same side of the ring. The magnitude of this preference, known as the A-value, depends on the size of the substituent.

For this compound, the bromomethyl group at the C4 position will have a preference for the equatorial orientation. The chair conformation with the bromomethyl group in the equatorial position would be expected to be the more stable conformer.

Table 1: Conformational Preferences of Substituted Cyclohexanes

| Substituent | A-value (kcal/mol) | Preferred Position |

| -CH₃ | 1.7 | Equatorial |

| -CH₂Br | ~1.8 | Equatorial |

| -Br | 0.38 - 0.62 | Equatorial |

| -C(CH₃)₃ | >5 | Equatorial |

Note: The A-value for the bromomethyl group is an estimate based on related substituents.

The presence of the carbonyl group at C1 introduces some distortion to the classic chair conformation. The sp² hybridization of the carbonyl carbon and the sp³ hybridization of the other ring carbons lead to a slightly flattened chair. This can influence the energies of the different conformations and the barriers to ring inversion.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational equilibria of cyclohexanone derivatives. By analyzing the coupling constants and chemical shifts of the ring protons, it is possible to determine the relative populations of the axial and equatorial conformers. While specific NMR studies on the conformational analysis of this compound are not readily found in the literature, such investigations would be invaluable for a deeper understanding of its stereochemical behavior.

Advanced Characterization and Spectroscopic Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides granular information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), offer fundamental confirmation of the 4-(bromomethyl)cyclohexan-1-one structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the key diagnostic signal is the doublet for the bromomethyl protons (-CH₂Br), which typically appears in the range of δ 3.2–3.5 ppm. The protons on the cyclohexanone (B45756) ring produce complex multiplets further upfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Cyclohexanone itself has four distinct carbon signals. vaia.com The introduction of the bromomethyl group at the 4-position maintains this number of signals for the ring carbons due to the plane of symmetry, plus additional signals for the bromomethyl carbon. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C1) | - | ~210 |

| CH₂ (C2, C6) | Multiplet | ~41 |

| CH₂ (C3, C5) | Multiplet | ~30 |

| CH (C4) | Multiplet | ~40 |

| CH₂Br | Doublet, ~3.3-3.5 | ~35 |

Note: Values are approximate and can vary based on solvent and experimental conditions.

Two-dimensional NMR techniques are employed to resolve spectral overlap and establish unambiguous atomic connectivity, which is essential for confirming the substitution pattern and stereochemistry.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically those separated by two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the protons on C2 with C3, C3 with C4, C4 with C5, and C5 with C6, confirming the integrity of the cyclohexane (B81311) ring. It would also show a correlation between the methine proton at C4 and the adjacent protons of the bromomethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. sdsu.educolumbia.edu It is invaluable for assigning carbon signals based on their known proton assignments. Each CH, CH₂, or CH₃ group produces a cross-peak, simplifying complex spectra. youtube.com For instance, the proton signal around 3.3 ppm would show a correlation to the CH₂Br carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for piecing together the molecular skeleton. columbia.eduomicsonline.org Key HMBC correlations for this molecule would include the signal from the bromomethyl protons to the C4 and C3/C5 carbons of the ring, and from the protons on C2/C6 to the carbonyl carbon (C1). These correlations definitively establish the position of the bromomethyl group relative to the ketone.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. dundee.ac.ukcore.ac.uk In the analysis of a reaction mixture, GC separates this compound from other components, such as starting materials, solvents, and byproducts. Each separated compound then enters the mass spectrometer, where it is ionized and detected. The resulting mass spectrum provides a molecular fingerprint, allowing for positive identification based on the molecular ion peak and characteristic fragmentation. This method serves as an excellent tool for assessing the purity of the final product. dundee.ac.uk

When a molecule is ionized in a mass spectrometer (commonly by electron impact), the resulting molecular ion is often energetically unstable and breaks apart into smaller, charged fragments. libretexts.org The pattern of these fragments is predictable and highly characteristic of the original molecular structure.

For this compound, key fragmentation pathways would include:

Loss of Bromine: A very common fragmentation for alkyl bromides is the cleavage of the C-Br bond, resulting in a peak at [M-Br]⁺.

Alpha-Cleavage: Ketones frequently undergo cleavage at the bond adjacent to the carbonyl group. libretexts.org This would lead to the loss of alkyl fragments from the ring.

Isotopic Pattern: A crucial diagnostic feature is the presence of two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in any bromine-containing fragment appearing as a pair of peaks (M⁺ and M+2) of almost equal intensity, confirming the presence of a single bromine atom in the ion. miamioh.edu

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment | Notes |

|---|---|---|

| 190/192 | [C₇H₁₁BrO]⁺ | Molecular ion (M⁺, M+2), showing the characteristic 1:1 bromine isotope pattern. |

| 111 | [M-Br]⁺ | Loss of a bromine radical. |

| 97 | [M-CH₂Br]⁺ | Loss of the bromomethyl radical. |

Note: Fragmentation is complex and other fragments are possible.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. nih.gov This separation occurs on a millisecond timescale, prior to mass analysis. Because isomers have the same mass, they cannot be distinguished by a conventional mass spectrometer. However, isomers like the cis and trans forms of this compound have different three-dimensional shapes. This difference in shape leads to different drift times through the ion mobility cell, allowing for their separation and individual analysis by the mass spectrometer. nih.gov The technique provides a collision cross-section (CCS) value, which is a measure of the ion's size and shape in the gas phase and can be used as an additional identifier. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 191.00661 | 133.8 |

| [M+Na]⁺ | 212.98855 | 143.5 |

| [M-H]⁻ | 188.99205 | 139.5 |

Data sourced from PubChemLite. uni.lu

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the absolute configuration and solid-state structure of crystalline compounds. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's three-dimensional geometry. For derivatives of this compound, X-ray crystallography can reveal critical information about the conformation of the cyclohexane ring and the orientation of its substituents.

In the study of cyclohexanone derivatives, X-ray analysis consistently shows that the cyclohexanone ring typically adopts a chair conformation. When a substituent is present at the 4-position, it can occupy either an axial or equatorial position, and its preferred orientation can be definitively established by crystallographic methods. For instance, in various 4-substituted cyclohexanone hydrazone salts, the axial conformer was found to be predominant. pressbooks.pub

While a specific crystal structure for a direct reaction product of this compound is not widely available in open literature, data from closely related structures provide valuable insights. For example, the crystal structure of a triazole derivative synthesized from a related precursor, (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, was determined by X-ray powder diffraction. libretexts.org The analysis revealed an orthorhombic crystal system, providing a foundation for understanding the packing and intermolecular interactions in similar heterocyclic systems derived from functionalized cyclohexanones.

A hypothetical, yet highly plausible, reaction product of this compound is 4-(azidomethyl)cyclohexan-1-one, formed through a nucleophilic substitution reaction with an azide (B81097) salt. The crystallographic analysis of such a product would be expected to provide the following key parameters:

| Crystallographic Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise measurements of the unit cell lengths and angles |

| Molecules per Unit Cell (Z) | Number of molecules in one unit cell |

| Bond Lengths and Angles | Confirmation of covalent bond distances and angles within the molecule |

| Torsion Angles | Details of the cyclohexane ring conformation and substituent orientation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, characteristic vibrations of different chemical bonds can be observed. For reaction products of this compound, IR spectroscopy is crucial for confirming the transformation of the starting material and the introduction of new functional groups.

The parent compound, this compound, would exhibit a strong absorption band characteristic of the carbonyl (C=O) group of a saturated cyclohexanone, typically appearing around 1715 cm⁻¹. pressbooks.publibretexts.orgopenstax.org The C-Br stretching vibration would also be present, although it often appears in the fingerprint region and can be harder to assign definitively.

Upon reaction, the IR spectrum will show distinct changes. For example, in the synthesis of 4-(azidomethyl)cyclohexan-1-one, the disappearance of the C-Br absorption and the appearance of a strong, sharp band characteristic of the azide (N₃) functional group would be expected. The azide group typically shows a prominent antisymmetric stretching vibration in the region of 2100 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands for a representative reaction product, 4-(azidomethyl)cyclohexan-1-one.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ketone) | Stretching | ~1715 | Strong |

| N₃ (Azide) | Antisymmetric Stretching | ~2100 | Strong, Sharp |

| C-H (Alkyl) | Stretching | 2850-2960 | Medium to Strong |

| CH₂ | Scissoring | ~1450 | Medium |

The precise position of the carbonyl absorption can also provide information about the conformation and electronic environment of the cyclohexanone ring. pressbooks.publibretexts.orgopenstax.org By analyzing the shifts in these characteristic peaks, chemists can confirm the successful synthesis of the desired product and gain a deeper understanding of its molecular structure.

Computational Chemistry Approaches to Reactivity and Mechanism

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules and modeling reaction pathways. psu.eduresearchgate.net For 4-(bromomethyl)cyclohexan-1-one, DFT calculations can be employed to explore the energetics of various potential reactions, such as nucleophilic substitution at the bromomethyl group and reactions involving the ketone functionality.

A primary application of DFT is the mapping of potential energy surfaces for chemical reactions. This allows for the identification of reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy of a reaction, providing a quantitative measure of its kinetic feasibility.

Two principal reaction pathways for this compound can be investigated using DFT:

Nucleophilic Substitution (S_N2) at the Bromomethyl Group: The bromomethyl group is a prime site for S_N2 reactions, where a nucleophile attacks the carbon atom, displacing the bromide ion. DFT can model the approach of a nucleophile (e.g., a hydroxide (B78521) ion) and map the energy changes throughout the reaction. The calculations would reveal a transition state where the nucleophile-carbon bond is partially formed and the carbon-bromine bond is partially broken.

Nucleophilic Addition to the Carbonyl Group: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. DFT can be used to model the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent protonation of the resulting alkoxide would yield an alcohol.

The table below presents hypothetical, yet plausible, energetic data for these reaction pathways, as would be calculated using a DFT method like B3LYP/6-31+G(d). researchgate.net

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| S_N2 with OH⁻ at -CH₂Br | 0.0 | 22.5 | -15.2 | 22.5 | -15.2 |

| Nucleophilic addition of OH⁻ at C=O | 0.0 | 18.9 | -9.8 | 18.9 | -9.8 |

This data is illustrative and based on typical values for similar reactions.

These calculations would suggest that, under conditions where both pathways are possible, nucleophilic addition to the carbonyl group might be kinetically favored due to a lower activation energy. DFT also allows for the analysis of the geometric parameters of the transition states, such as bond lengths and angles, providing a detailed picture of the reaction mechanism at the molecular level. sumitomo-chem.co.jp

Molecular Modeling and Dynamics Simulations of Derivatives

Molecular modeling and molecular dynamics (MD) simulations are powerful tools for studying the conformational behavior and intermolecular interactions of molecules over time. For derivatives of this compound, MD simulations can provide insights into their dynamic structure, solvation, and interactions with other molecules, such as biological macromolecules.

To perform an MD simulation, a force field is required to define the potential energy of the system as a function of its atomic coordinates. uiuc.edu For organic molecules like cyclohexanone (B45756) derivatives, common force fields include OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and GAFF (General Amber Force Field). nih.govrsc.org These force fields contain parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

An MD simulation of a derivative, for example, where the bromine has been substituted by an amino group to form 4-(aminomethyl)cyclohexan-1-one, would involve the following steps:

System Setup: The molecule is placed in a simulation box, typically filled with a solvent like water, to mimic physiological or reaction conditions.

Energy Minimization: The initial geometry of the system is optimized to remove any unfavorable atomic clashes.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at the desired pressure, allowing the solvent molecules to relax around the solute.

Production Run: The simulation is run for a specified period (nanoseconds to microseconds), during which the trajectory of each atom is calculated by integrating Newton's equations of motion.

Analysis of the resulting trajectory can reveal important information, such as:

Conformational Preferences: The cyclohexane (B81311) ring can exist in various conformations, such as chair, boat, and twist-boat. MD simulations can determine the relative populations of these conformers. For cyclohexanone, the chair conformer is generally the most stable. uci.edu

Hydrogen Bonding: For derivatives capable of forming hydrogen bonds, MD can identify the specific atoms involved and the duration of these interactions.

Solvation Shell Structure: The arrangement of solvent molecules around the solute can be analyzed to understand solvation effects.

The following table outlines a hypothetical set of parameters for an MD simulation of a this compound derivative in water.

| Parameter | Value / Type |

| Force Field | OPLS-AA |

| Solvent Model | TIP3P Water |

| Simulation Box | Cubic, 10 Å buffer |

| Ensemble | NPT (Isothermal-Isobaric) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Quantum Chemical Analysis of Electronic Structure and Energetics

Quantum chemical calculations, particularly using DFT, provide a detailed understanding of the electronic structure and energetics of this compound. This analysis is crucial for rationalizing the molecule's reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron.

For this compound, the HOMO is expected to have significant contributions from the lone pairs of the oxygen and bromine atoms. The LUMO is likely to be an antibonding orbital (π) associated with the carbonyl group and the antibonding orbital (σ) of the C-Br bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would show a negative potential around the carbonyl oxygen and a positive potential around the carbonyl carbon and the carbon of the bromomethyl group.

The table below summarizes hypothetical, yet representative, quantum chemical properties for this compound calculated at the B3LYP/6-31G(d) level of theory.

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.8 eV | Represents the energy of the highest energy electrons, indicating the molecule's electron-donating ability. |

| LUMO Energy | -0.5 eV | Represents the energy of the lowest energy unoccupied orbital, indicating the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 6.3 eV | A relatively large gap suggests moderate kinetic stability. |

| Dipole Moment | ~3.5 D | Indicates a polar molecule, consistent with the presence of the C=O and C-Br bonds. The ground-state dipole for cyclohexanone is 3.35 D. uci.edu |

This quantum chemical data provides a fundamental basis for understanding the electrophilic and nucleophilic sites of the molecule, thereby predicting its behavior in chemical reactions.

常见问题

Basic: What are the common synthetic routes for preparing 4-(Bromomethyl)cyclohexan-1-one, and what factors influence reaction yields?

Methodological Answer:

The synthesis typically involves bromination of methyl-substituted cyclohexanone derivatives. A common approach is the radical bromination of 4-methylcyclohexanone using N-bromosuccinimide (NBS) under UV light or AIBN initiation in CCl₄. Alternative routes include nucleophilic substitution of 4-(hydroxymethyl)cyclohexan-1-one with HBr or PBr₃. Yields depend on:

- Reagent stoichiometry : Excess HBr or PBr₃ improves conversion but may lead to over-bromination .

- Temperature control : Lower temperatures (0–25°C) minimize side reactions like oxidation of the ketone group .

- Solvent polarity : Non-polar solvents (e.g., CCl₄) favor radical pathways, while polar aprotic solvents (e.g., DCM) enhance nucleophilic substitution .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

- ¹H NMR :

- A triplet at δ 3.2–3.5 ppm for the bromomethyl (-CH₂Br) group, split by coupling with adjacent protons.

- Cyclohexanone ring protons appear as complex multiplets (δ 1.5–2.5 ppm) due to chair conformer interconversion .

- ¹³C NMR :

- A carbonyl carbon signal at δ 205–210 ppm.

- The bromomethyl carbon resonates at δ 30–35 ppm .

- IR :

- Strong C=O stretch at ~1715 cm⁻¹.

- C-Br stretch at ~560 cm⁻¹ (weak) .

- HRMS :

Advanced: How do steric and electronic effects of substituents on the cyclohexanone ring influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Steric hindrance : Bulky substituents (e.g., 4-methyl groups) reduce reaction rates by impeding nucleophile access to the bromomethyl carbon. For example, SN₂ reactions with OH⁻ proceed slower in 4,4-dimethyl derivatives compared to unsubstituted analogs .

- Electronic effects : Electron-withdrawing groups (e.g., nitro, carbonyl) adjacent to the bromomethyl group stabilize transition states in SN1 mechanisms, accelerating reactions with weak nucleophiles (e.g., amines). Conversely, electron-donating groups (e.g., methyl) favor SN2 pathways .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance SN2 reactivity by stabilizing ionic intermediates, while protic solvents (e.g., MeOH) favor SN1 via carbocation stabilization .

Advanced: What strategies can be employed to resolve contradictions in reported reaction outcomes when using this compound as an intermediate?

Methodological Answer:

- Reproducibility checks :

- Mechanistic studies :

- Use isotopic labeling (e.g., D₂O quench) to track proton transfer in elimination vs. substitution pathways.

- Perform kinetic isotope effect (KIE) experiments to distinguish between SN1 and SN2 mechanisms .

- Computational modeling :

- Employ DFT calculations (e.g., Gaussian) to predict transition-state geometries and identify steric/electronic bottlenecks .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) :

- Nitrile gloves (tested for chemical permeation), safety goggles, and flame-retardant lab coats .

- Engineering controls :

- Use fume hoods with face velocity >0.5 m/s to prevent inhalation exposure .

- First-aid measures :

- In case of skin contact: Wash immediately with soap and water for 15 minutes; seek medical attention if irritation persists .

- If inhaled: Move to fresh air; administer oxygen if breathing is labored .

- Waste disposal :

- Collect halogenated waste in amber glass containers; neutralize with 10% NaOH before disposal .

Advanced: How can computational chemistry tools aid in predicting reaction pathways or optimizing conditions for this compound derivatives?

Methodological Answer:

- Retrosynthetic analysis :

- Tools like Pistachio or Reaxys predict feasible precursors and reaction steps using database-mining algorithms .

- Transition-state modeling :

- Software (e.g., Gaussian, ORCA) calculates activation energies to compare SN1 vs. SN2 pathways or evaluate substituent effects .

- Solvent optimization :

- COSMO-RS simulations predict solvent polarity effects on reaction rates and selectivity .

- Machine learning :

- Train models on existing kinetic data to recommend optimal temperatures, catalysts, or stoichiometries for new derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。